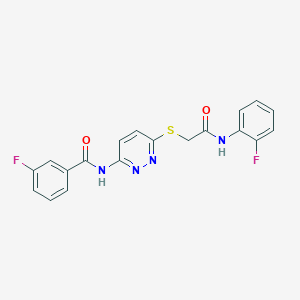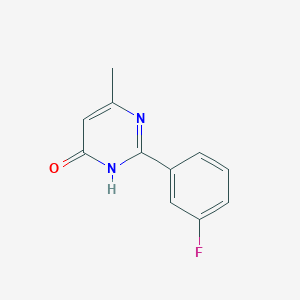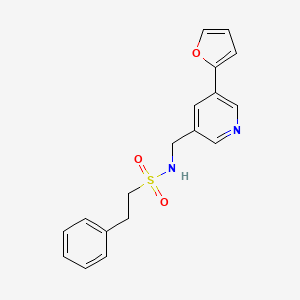![molecular formula C12H14N2O2S B2410877 4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole CAS No. 321574-40-7](/img/structure/B2410877.png)
4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole” is a chemical substance that is used in laboratory settings for the synthesis of other substances .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. It includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a benzenesulfonyl group . The exact structure would require more detailed analysis.Scientific Research Applications
Antidiabetic Activity
4-[(Benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole derivatives have shown potential as antidiabetic agents. Studies have prepared various sulfonylurea, thiourea, 2-thiohydantoin, and pyrimidinethione derivatives of pyrazoles for evaluation as hypoglycemic agents, with some demonstrating antidiabetic activity (Soliman, 1979); (Soliman, Feid-Allah, & Mohamed, 1981).
Corrosion Inhibition
Pyrazole derivatives, including those similar to this compound, have been studied as corrosion inhibitors. A theoretical study using density functional theory (DFT) evaluated the inhibition efficiencies and reactive sites of bipyrazolic-type organic compounds for corrosion inhibition, indicating their potential application in this field (Wang et al., 2006).
Antimicrobial Activities
Novel derivatives of 1H-pyrazole have been synthesized and evaluated for antimicrobial properties. These compounds, which include pyrazole-4-carbonitrile derivatives, have shown effectiveness as antimicrobial agents, suggesting a potential application for similar pyrazole compounds in antimicrobial research (Al‐Azmi & Mahmoud, 2020).
Chemical Structure and Isomerization Studies
The structural characteristics and isomerization behavior of this compound derivatives have been a subject of research. Studies have explored the reversible thermal isomerization of pyrazole derivatives, contributing to the understanding of their chemical behavior and potential applications in synthetic chemistry (Vasin et al., 2015).
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives, including those structurally related to this compound, have been extensively studied. This includes research on the preparation of various pyrazole derivatives and their subsequent analysis, contributing to the understanding of these compounds for potential scientific applications (Pareek, Joseph, & Seth, 2010).
Safety and Hazards
The safety data sheet for a related compound, benzenesulfonyl chloride, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life . It is recommended to avoid release to the environment, wear protective gloves/clothing/eye protection/face protection, and to dispose of contents/container to an approved waste disposal plant .
properties
IUPAC Name |
4-(benzenesulfonylmethyl)-3,5-dimethyl-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-9-12(10(2)14-13-9)8-17(15,16)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABQANRJYXLDGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


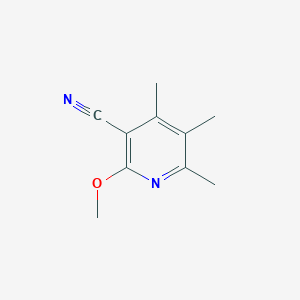
![N-(1H-1,3-benzimidazol-2-yl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2410797.png)
![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2410799.png)
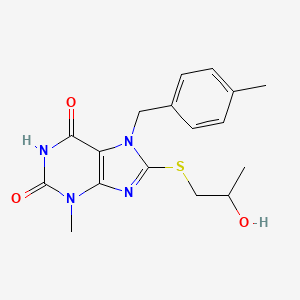
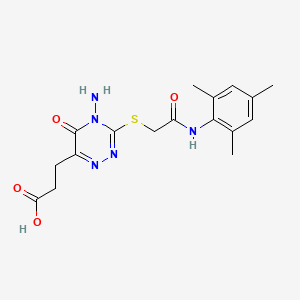
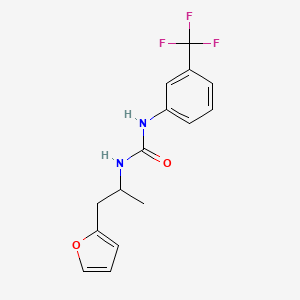
![methyl 7-(4-methoxyphenyl)-2-oxo-3-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxylate](/img/structure/B2410804.png)
![2-(2,4-dichlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2410808.png)
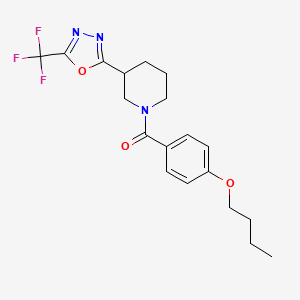
![[1-(4-Chloro-2-fluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2410812.png)
